3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a chlorophenyl group, a sulfonyl group, and a pyrazole ring substituted with a fluorophenyl group and a carboxamide group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
Scientific Research Applications
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a chlorophenyl derivative under controlled conditions.
Sulfonylation: The piperazine ring is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately by reacting hydrazine with a suitable diketone.
Coupling Reactions: The synthesized piperazine and pyrazole intermediates are coupled using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Amino derivatives of the carboxamide group.
Substitution: Substituted derivatives of the chlorophenyl and fluorophenyl groups.
Mechanism of Action
The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors or enzymes involved in neurological pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting the release or uptake of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A compound with antimicrobial properties.
Domiphen Bromide: Another antimicrobial agent with a similar structure.
Uniqueness
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-[(4-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3S/c1-27-15-20(21(30)25-14-16-2-6-18(24)7-3-16)22(26-27)33(31,32)29-12-10-28(11-13-29)19-8-4-17(23)5-9-19/h2-9,15H,10-14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEBTUVWSUKZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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